molecular formula C9H13N3O B2771587 2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide CAS No. 1694532-03-0

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide

Cat. No.: B2771587
CAS No.: 1694532-03-0
M. Wt: 179.223
InChI Key: IJPJXDFUPMROHS-UHFFFAOYSA-N
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Description

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide typically involves the reaction of 5-aminopyridine with N,N-dimethylacetamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reactors and in-line purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding pyridine oxide, while reduction could produce a more saturated amine derivative.

Scientific Research Applications

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds with potential therapeutic applications.

    Medicine: Research into its derivatives has shown promise in the development of new drugs for various diseases.

    Industry: It is utilized in the production of advanced materials with specific properties, such as high thermal stability and electrical conductivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-aminopyridin-2-yl)acetonitrile
  • 2-(5-aminopyridin-2-yl)acetamide
  • 2-(5-aminopyridin-2-yl)ethanol

Uniqueness

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as its use as a precursor in the synthesis of complex organic molecules and its potential therapeutic applications.

Properties

IUPAC Name

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12(2)9(13)5-8-4-3-7(10)6-11-8/h3-4,6H,5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPJXDFUPMROHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=NC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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